molecular formula C11H22O6 B10777732 Einecs 309-363-2 CAS No. 39824-10-7

Einecs 309-363-2

Cat. No.: B10777732
CAS No.: 39824-10-7
M. Wt: 250.29 g/mol
InChI Key: RYIWDDCNJPSPRA-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU between 1971 and 1981 . However, methodologies for analyzing and comparing EINECS compounds, as demonstrated in the literature, rely on structural similarity, physicochemical properties, and predictive toxicological models. These approaches enable regulatory compliance under frameworks like REACH, which mandates hazard assessments for EINECS chemicals while minimizing animal testing .

Properties

IUPAC Name

2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWDDCNJPSPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874270
Record name B-PENTYLGALACTOPYRANOSIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100231-63-8, 39824-10-7
Record name Pentyl D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name B-PENTYLGALACTOPYRANOSIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl D-glucoside is typically synthesized through the reaction of glucose with pentanol. The reaction is catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves heating the mixture of glucose and pentanol in the presence of a catalyst under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Pentyl D-glucoside involves the use of large-scale reactors where glucose and pentanol are mixed and heated. The reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Alkyl glycosides like pentyl D-glucoside undergo enzymatic hydrolysis via glucosidases, releasing glucose and pentanol. Key findings include:

  • Human cytosolic β-glucosidase and placental lysosomal glucocerebrosidase exhibit distinct kinetic profiles. For C10 alkyl glucosides, cytosolic enzymes show lower K₁ values (sub-millimolar range) compared to lysosomal enzymes (millimolar range), indicating stronger binding to cytosolic counterparts .

  • Structure-activity relationships : Longer alkyl chains (C10–C12) enhance binding affinity to glucosidases, as demonstrated by Ki values decreasing with increasing carbon chain length .

Enzyme TypeSubstrate (Cn)K₁ (mM)-ΔG₀(Ki) (kJ/mol)
Cytosolic β-glucosidaseC100.24-33.30
Lysosomal glucocerebrosidaseC101.49-16.78
Cytosolic β-glucosidaseC120.17-34.60
Data adapted from kinetic studies on alkyl glucosides

Enzymatic Interactions and Stability

  • Transglycosylation vs. Hydrolysis : Enzymatic cocktails like CellicCTec2 preferentially catalyze transglycosylation over hydrolysis when pentanol is present as an acceptor. This is evidenced by the production of pentyl xylosides (DP1–DP3) from wheat bran xylans, with minimal glucose release under optimized conditions .

  • Secondary Hydrolysis : Longer-chain pentyl xylosides (DP2, DP3) undergo faster hydrolysis compared to DP1, suggesting chain-length-dependent stability .

Scientific Research Applications

Pentyl D-glucoside has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize lipids.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of personal care products, detergents, and cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of Pentyl D-glucoside involves its ability to interact with lipid molecules and disrupt their structure. This property makes it an effective surfactant, allowing it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and other hydrophobic surfaces, where it reduces surface tension and enhances solubility.

Comparison with Similar Compounds

Methodologies for Comparing EINECS Compounds

Structural Similarity Analysis

Structural comparisons often employ the Tanimoto coefficient , calculated using PubChem 2D fingerprints, to quantify molecular similarity. Compounds with ≥70% similarity are classified as analogs, allowing read-across predictions for untested substances . For example, 1,387 labeled REACH Annex VI chemicals were used to predict toxicological endpoints for 33,000 EINECS compounds, achieving broad coverage of chemical space .

Physicochemical Property Profiling

Key properties (e.g., log Kow, bioavailability, solubility) define chemical domains. Outliers are flagged for further testing, prioritizing resources efficiently.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models predict acute toxicity by correlating structural descriptors (e.g., hydrophobicity, aromaticity) with experimental data. For instance:

  • Substituted mononitrobenzenes and chlorinated alkanes were modeled for toxicity to fish and daphnids, covering 0.7% of EINECS chemicals .
  • Chemical classification software grouped 54% of EINECS entries into classes amenable to QSAR .

Case Studies of Similar Compounds

High-Similarity Analogues (Tanimoto ≥0.95)

Compound (CAS) Similarity Score Key Properties Reference
4-Hydroxy-3,5-dimethylbenzoic acid (CAS: N/A) 0.95 High GI absorption, moderate solubility
(E)-4-methoxy-4-oxobut-2-enoic acid (CAS: 3052-50-4) 1.00 Log Kow: 0.78, high bioavailability

Moderate-Similarity Analogues (Tanimoto 0.70–0.94)

Compound (CAS) Similarity Score Key Differences Reference
(3-Bromo-5-chlorophenyl)boronic acid (CAS: N/A) 0.87 Higher halogen content, altered reactivity
(E)-4-Ethoxy-4-oxobut-2-enoic acid (CAS: N/A) 0.92 Ethoxy group reduces solubility vs. methoxy analogs

Toxicological Predictions

  • RASAR Models : Structural analogs from REACH Annex VI reduced experimental burdens by extrapolating data to 33,000 EINECS compounds .
  • Interspecies QSARs: Toxicity data from daphnids predicted effects in fish for organothiophosphates, demonstrating cross-species applicability .

Regulatory Efficiency

  • ERGO vs. EINECS : 28 ERGO compounds covered 56,703 EINECS entries in bioavailability assessments, highlighting the utility of property clustering .
  • REACH Compliance : QSARs and read-across strategies address data gaps for 54% of EINECS chemicals, aligning with regulatory goals .

Q & A

Q. What are the established protocols for synthesizing Einecs 309-363-2 with high purity, and how can purity be validated?

Answer: Synthesis protocols should follow peer-reviewed methodologies, emphasizing stoichiometric control, reaction temperature, and solvent selection. Purification steps (e.g., recrystallization, chromatography) must be documented. Validate purity using HPLC (≥95% purity threshold) and corroborate with NMR and mass spectrometry . For novel routes, provide full characterization data (elemental analysis, FTIR) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR : Assign peaks using deuterated solvents and reference standards; report chemical shifts and coupling constants.
  • FTIR : Identify functional groups (e.g., carbonyl, amine) via characteristic absorption bands.
  • XRD : Use crystallographic data to confirm molecular packing.
    Cross-validate findings with computational simulations (e.g., DFT for IR/NMR predictions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Conduct a hazard assessment (e.g., SDS review for toxicity, flammability).
  • Use fume hoods for volatile steps; wear PPE (gloves, goggles).
  • Store under inert conditions if hygroscopic or reactive. Document emergency procedures for spills or exposure .

Q. How should researchers design experiments to determine the solubility profile of this compound?

Answer:

  • Use a gradient solvent system (polar to nonpolar) under controlled temperatures.
  • Measure solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Report data as g/L with error margins (triplicate trials). Compare results with Hansen solubility parameters for predictive modeling .

Q. What distinguishes this compound from structurally analogous compounds in terms of reactivity?

Answer: Perform comparative studies:

  • Reactivity assays (e.g., hydrolysis rates under acidic/basic conditions).
  • Thermodynamic stability via DSC/TGA.
  • Electron-density mapping (ESP) to identify nucleophilic/electrophilic sites. Reference crystallographic databases for structural comparisons .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for this compound be resolved?

Answer:

  • Replicate studies using standardized protocols (e.g., identical calorimetry equipment).
  • Analyze confounding variables (e.g., solvent purity, humidity).
  • Apply multivariate regression to identify outlier datasets. Publish raw data in supplementary materials for peer validation .

Q. What computational models best predict the environmental degradation pathways of this compound?

Answer:

  • Use QSAR models to estimate biodegradation half-lives.
  • Simulate photolytic degradation via TD-DFT for UV absorption profiles.
  • Validate with LC-MS/MS to detect degradation byproducts. Compare predictions with experimental soil/water studies .

Q. How can researchers assess the reproducibility of catalytic applications involving this compound?

Answer:

  • Design round-robin tests across labs with controlled variables (catalyst loading, temperature).
  • Use statistical tools (e.g., ANOVA) to quantify inter-lab variability.
  • Document catalyst deactivation mechanisms (XPS, TEM) and share protocols via open-access repositories .

Q. What advanced statistical methods are suitable for analyzing contradictory bioactivity data in this compound studies?

Answer:

  • Apply meta-analysis to aggregate datasets, weighting by sample size and methodology rigor.
  • Use machine learning (e.g., random forests) to identify confounding factors (e.g., cell line variability).
  • Perform sensitivity analysis to test robustness of conclusions .

Q. How should longitudinal studies on the environmental impact of this compound be structured?

Answer:

  • Establish baseline metrics (soil/water concentrations) and monitor semi-annually.
  • Use LC-HRMS for trace detection; model bioaccumulation via fugacity equations.
  • Integrate geospatial data (GIS) to map dispersion. Include control sites and adjust for seasonal variations .

Q. Methodological Guidance

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable); deposit datasets in repositories like Zenodo .
  • Conflict Resolution : Transparently report limitations (e.g., sample heterogeneity) and use open peer-review platforms for consensus-building .
  • Ethical Compliance : Follow institutional guidelines for chemical waste disposal and data integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.